molecular formula C7H17NO4S B2819205 2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide CAS No. 1216553-22-8

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide

Cat. No.: B2819205
CAS No.: 1216553-22-8
M. Wt: 211.28
InChI Key: YAWUYZKXVHUOJB-UHFFFAOYSA-N
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Description

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO4S. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by its sulfonamide group, which is a key functional group in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide typically involves the reaction of 2-methoxyethanol with 3-methoxypropylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly significant in medicinal chemistry for its role in drug design .

Properties

IUPAC Name

2-methoxy-N-(3-methoxypropyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4S/c1-11-5-3-4-8-13(9,10)7-6-12-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUYZKXVHUOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216553-22-8
Record name 2-methoxy-N-(3-methoxypropyl)ethane-1-sulfonamide
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